molecular formula C20H16ClN5O2 B2500794 N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 863446-43-9

N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2500794
CAS No.: 863446-43-9
M. Wt: 393.83
InChI Key: RYUJIGROHXFBFO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O2 and its molecular weight is 393.83. The purity is usually 95%.
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Biological Activity

N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolopyrimidine derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, as well as having applications in treating neurodegenerative diseases and other conditions. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core with a chlorophenyl substituent and a p-tolyl group. Its molecular formula is C18H17ClN4OC_{18}H_{17}ClN_{4}O, and it possesses notable physicochemical properties that influence its biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. It is hypothesized to act as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazolopyrimidine derivatives, including the compound . Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056
Colo-2050.01 ± 0.074
A27800.12 ± 0.064
RFX 39311.70 (compound 6s )

The compound showed potent growth inhibition across multiple cell lines, indicating its potential as an effective anticancer agent.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects, particularly in relation to Alzheimer's disease. Studies indicate that derivatives of pyrazolo-pyrimidines may exhibit antioxidant properties that protect neuronal cells from oxidative stress.

Antimicrobial Activity

The antimicrobial activity of this compound has also been evaluated against various bacterial strains. However, results have shown limited effectiveness at certain concentrations.

Table 2: Antimicrobial Activity Data

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coliNot detected
S. aureusNot detected
K. pneumoniaeNot detected
A. baumanniiNot detected

Case Studies

Several case studies have highlighted the efficacy of pyrazolo-pyrimidine derivatives in clinical settings:

  • Anticancer Study : In vitro studies demonstrated that compounds similar to this compound showed significant inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest at the G0–G1 phase .
  • Neuroprotective Study : Research conducted on neuroprotective effects revealed that certain derivatives could reduce oxidative stress markers in neuronal cell lines, suggesting potential therapeutic applications in neurodegenerative diseases .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-13-5-7-16(8-6-13)26-19-17(10-23-26)20(28)25(12-22-19)11-18(27)24-15-4-2-3-14(21)9-15/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUJIGROHXFBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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